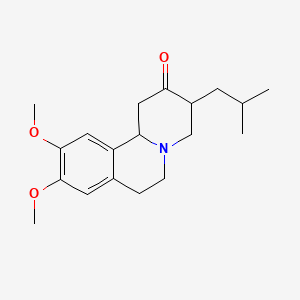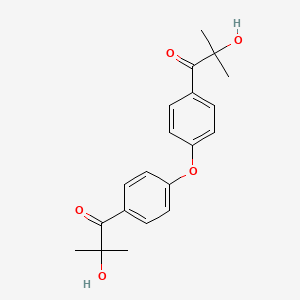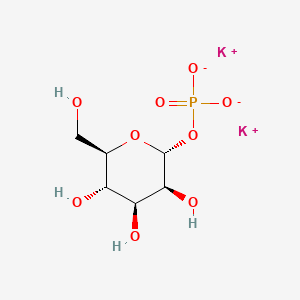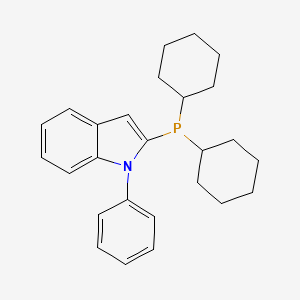
2-(Dicyclohexylphosphino)-1-phenylindole
概要
説明
2-(Dicyclohexylphosphino)-1-phenylindole is a compound that is part of a broader class of phosphinoylindoles, which are of significant interest due to their roles as pharmaceutical drugs and ligands. These compounds are characterized by the presence of a phosphinoyl group attached to an indole ring, a structure that is common in many biologically active molecules and materials used in pharmaceuticals .
Synthesis Analysis
The synthesis of phosphinoylindole derivatives, such as 2-(Dicyclohexylphosphino)-1-phenylindole, can be achieved through various methods. One approach involves a silver-mediated cycloaddition between N-Ts-2-alkynylaniline derivatives and H-phosphine oxides, which allows for the formation of the C-P bond, indole ring, and desulfonylation in a single step . Another method utilizes photoredox catalysis, where a ruthenium photoredox catalyst promotes the phosphinoylation/cyclization of diphenylphosphine oxide at room temperature under irradiation without external oxidants . Additionally, a Rh(III)-catalyzed cyclization from (2-azidostyryl)diphenylphosphine oxides has been established, which involves a unique phosphine oxide group migration to rebuild the sp2 C-P bond and construct the indole ring .
Molecular Structure Analysis
While the specific molecular structure of 2-(Dicyclohexylphosphino)-1-phenylindole is not detailed in the provided papers, related compounds such as 2,5-diferrocenyl-1-phenyl-1H-phosphole have been synthesized and structurally characterized by single-crystal X-ray diffraction . These related molecules exhibit a planar cC4P ring that is coplanar with the cyclopentadienyl rings, suggesting that similar planarity might be observed in the phosphinoylindole derivatives.
Chemical Reactions Analysis
Phosphinoylindoles can participate in various chemical reactions. For instance, tricyclohexylphosphine-cyclopalladated ferrocenylimine complexes have been synthesized and used as catalysts for Suzuki and Heck reactions, demonstrating the potential utility of phosphine-containing compounds in catalysis . Additionally, the oxidative coupling/cyclization of 2-phenylindoles with alkynes has been achieved using rhodium catalysis and air as the oxidant, leading to the formation of indolo[2,1-a]isoquinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphinoylindoles are influenced by the presence of the phosphinoyl group and the indole ring. Electrochemical measurements of related compounds, such as diferrocenylphospholes, have revealed that redox-active groups can be oxidized at discrete potentials . This suggests that 2-(Dicyclohexylphosphino)-1-phenylindole may also exhibit distinct electrochemical properties. Furthermore, the synthesis of functionalized cyclohexenes and 3-spirocyclohexene-2-oxindoles with high enantioselectivity indicates that phosphine-based catalysts can be used to create optically enriched compounds, which is relevant for the synthesis of chiral phosphinoylindoles .
科学的研究の応用
Catalysis in Chemical Reactions
2-(Dicyclohexylphosphino)-1-phenylindole is notably utilized in palladium-catalyzed chemical reactions. For instance, it is effective in the alpha-arylation of oxindoles, allowing coupling with aryl chlorides, bromides, and triflates with significant variation in substitution patterns (Durbin & Willis, 2008). Additionally, this compound is used in the synthesis of 2-phosphinoylindoles through photoredox catalysis without external oxidants, demonstrating its applicability in organic synthesis (Wang, Li & Yang, 2018).
Asymmetric Catalysis
2-(Dicyclohexylphosphino)-1-phenylindole has potential use in asymmetric catalysis, as seen in the formation of tethered η6:η1-(Phosphinophenylenearene-P)ruthenium(II) complexes. These complexes demonstrate chiral properties, which are crucial in producing enantiomerically pure compounds (F. and D'alliessi, 2003).
Study of Ligand Properties
Research on 2-(Dicyclohexylphosphino)-1-phenylindole includes the study of its steric and electronic properties in various complexes. This is essential for understanding the behavior of this ligand in different chemical environments and its role in catalytic activities (Diebolt et al., 2011).
Synthesis of Complex Molecules
It is also used in the synthesis of complex molecular structures like free fatty acid 1 (FFA1) receptor agonists. This demonstrates its applicability in the development of therapeutics and other biologically active molecules (Christiansen, Due-Hansen & Ulven, 2010).
Photophysical Studies
2-(Dicyclohexylphosphino)-1-phenylindole is also significant in photophysical studies. For instance, 2-Phenylindole embedded in poly(vinyl alcohol) film exhibits unique phosphorescence anisotropy at room temperature, which is important for studying the rotational motion of biological objects (Gryczynski et al., 2019).
Antimicrobial Properties
Interestingly, derivatives like 3-Phenylindole exhibit antimicrobial properties against fungi and gram-positive bacteria, as demonstrated in studies involving Aspergillus niger (Hoppe, Kerkenaar & Sijpesteijn, 1976).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
dicyclohexyl-(1-phenylindol-2-yl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32NP/c1-4-13-22(14-5-1)27-25-19-11-10-12-21(25)20-26(27)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1,4-5,10-14,19-20,23-24H,2-3,6-9,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWPHBJJVRIXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC4=CC=CC=C4N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696510 | |
| Record name | 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dicyclohexylphosphino)-1-phenylindole | |
CAS RN |
740815-36-5 | |
| Record name | 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenyl-2-(dicyclohexylphosphino)indol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)
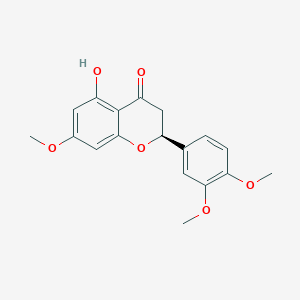
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)
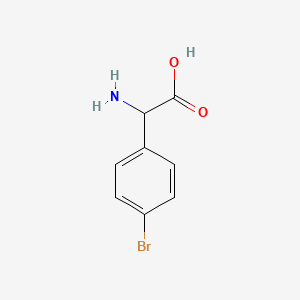
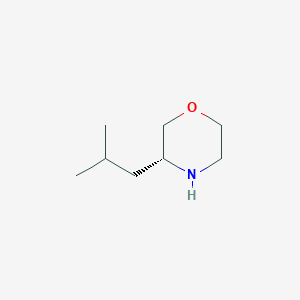
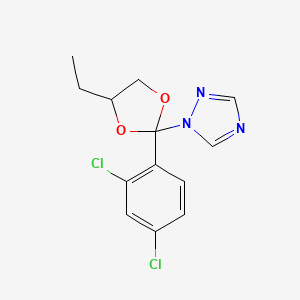
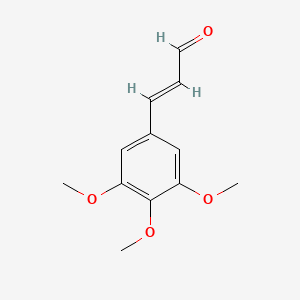
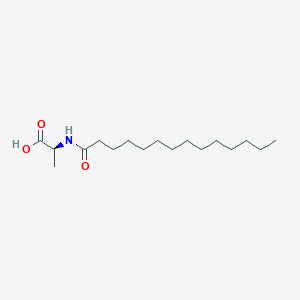
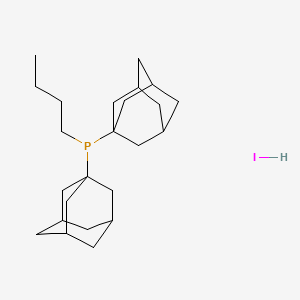
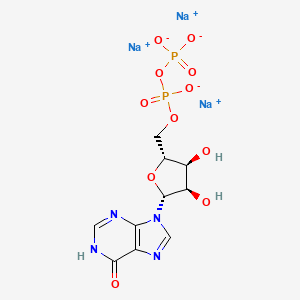
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3029593.png)
